2-Bromo-5-methoxy-4-methylquinazoline

Medicinal chemistry Structure-activity relationship (SAR) Anti-leishmanial agents

2-Bromo-5-methoxy-4-methylquinazoline (CAS 1781127-95-4) is a trisubstituted quinazoline heterocycle with molecular formula C10H9BrN2O and molecular weight 253.10 g/mol, featuring a bromine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position on the bicyclic quinazoline core. The compound belongs to the privileged quinazoline scaffold class extensively employed in kinase inhibitor drug discovery, and its specific substitution pattern distinguishes it from the more common 6,7-dimethoxy or 4-anilino quinazoline pharmacophores.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B11861889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxy-4-methylquinazoline
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)Br)C=CC=C2OC
InChIInChI=1S/C10H9BrN2O/c1-6-9-7(13-10(11)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3
InChIKeyASURXWBRWRMHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-methoxy-4-methylquinazoline Procurement Guide: Core Identity, Physicochemical Profile, and Comparator Landscape


2-Bromo-5-methoxy-4-methylquinazoline (CAS 1781127-95-4) is a trisubstituted quinazoline heterocycle with molecular formula C10H9BrN2O and molecular weight 253.10 g/mol, featuring a bromine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position on the bicyclic quinazoline core . The compound belongs to the privileged quinazoline scaffold class extensively employed in kinase inhibitor drug discovery, and its specific substitution pattern distinguishes it from the more common 6,7-dimethoxy or 4-anilino quinazoline pharmacophores [1]. Predicted physicochemical properties include a boiling point of 398.8±34.0 °C, density of 1.520±0.06 g/cm³, a low pKa of 1.07±0.30, a topological polar surface area (TPSA) of 35.01 Ų, and a calculated LogP of 2.71, indicating moderate lipophilicity and good membrane permeability potential .

Why 2-Bromo-5-methoxy-4-methylquinazoline Cannot Be Interchanged with Positional Isomers or Halogen Variants


The precise 2-bromo/5-methoxy/4-methyl substitution pattern on the quinazoline nucleus creates a unique electronic, steric, and reactivity fingerprint that is not replicated by any single positional isomer or halogen variant. The 5-methoxy group exerts an electron-donating resonance effect that modulates the electrophilicity of the quinazoline C2 and C4 positions differently than 6-OCH₃, 7-OCH₃, or 8-OCH₃ isomers, directly influencing both cross-coupling reactivity at C2-Br and the compound's subsequent biological target engagement profile [1]. Systematic SAR studies on methoxy-substituted quinazolines have demonstrated a clear potency hierarchy (8-OCH₃ < 7-OCH₃ < 5-OCH₃ ∼ 6-OCH₃) for anti-leishmanial activity, confirming that the 5-methoxy positional isomer is among the most potent substitutions and cannot be freely replaced by the 7-methoxy or 8-methoxy analogs without loss of activity [2]. Furthermore, substituting the 2-bromo with a 2-chloro group alters the leaving-group ability and cross-coupling efficiency, as C-Br bonds are intrinsically more reactive in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions than C-Cl bonds [3].

Quantitative Differentiation Evidence for 2-Bromo-5-methoxy-4-methylquinazoline Against Its Closest Analogs


Methoxy Positional Potency Hierarchy: 5-OCH₃ vs 7-OCH₃ vs 8-OCH₃ in Quinazoline Bioactivity

A systematic SAR analysis of methoxy-monosubstituted quinazoline-2,4-diamines against Leishmania donovani and L. amazonensis established a clear potency ranking for methoxy position: 8-OCH₃ < 7-OCH₃ < 5-OCH₃ ∼ 6-OCH₃ [1]. The 5-methoxy analog exhibited potency statistically comparable to the 6-methoxy analog and superior to both the 7-methoxy and 8-methoxy positional isomers. For context, the 7-methoxyquinazoline (87) displayed an EC₅₀ of 0.74 µM against L. donovani, and the 8-methoxyquinazoline (88) showed EC₅₀ of 2.7 µM against L. amazonensis, while 5-methoxy and 6-methoxy substitution conferred higher potency in the same series [1]. This positional potency trend indicates that 2-Bromo-5-methoxy-4-methylquinazoline, bearing the 5-OCH₃ group, is positioned in the higher-potency tier relative to its 7-OCH₃ and 8-OCH₃ isomeric counterparts.

Medicinal chemistry Structure-activity relationship (SAR) Anti-leishmanial agents

C2-Leaving Group Reactivity: Bromine vs Chlorine in Palladium-Catalyzed Cross-Coupling

The C2-Br bond in 2-Bromo-5-methoxy-4-methylquinazoline provides intrinsically higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C2-Cl bond in the 2-Chloro-5-methoxy-4-methylquinazoline analog (CAS 1429782-11-5). The C-Br bond dissociation energy is approximately 15-20 kJ/mol lower than C-Cl, translating to faster oxidative addition with Pd(0) catalysts, which is the rate-determining step in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. In multihalogenated quinazoline systems, selectivity for cross-coupling follows the order C-I > C-Br > C-Cl, with bromine providing a practical balance between sufficient reactivity for efficient coupling and adequate stability for handling and storage [2]. The 2-chloro analog requires more forcing conditions (higher temperature, stronger base, or specialized ligands) to achieve comparable yields, which can lead to increased byproduct formation and reduced functional group tolerance.

Synthetic chemistry Cross-coupling C-C and C-N bond formation

Predicted Physicochemical Differentiation: LogP, TPSA, and Drug-Likeness vs Positional Isomers

Computationally predicted physicochemical properties for 2-Bromo-5-methoxy-4-methylquinazoline include a TPSA of 35.01 Ų and a calculated LogP of 2.71 . The TPSA value of 35.01 Ų falls well below the 140 Ų threshold for oral bioavailability, and the LogP of 2.71 falls within the optimal range (1-3) for CNS drug-likeness, indicating favorable membrane permeability characteristics. By comparison, 2-Bromo-7-methoxy-4-methylquinazoline (CAS 1782530-09-9) exhibits an identical molecular formula and molecular weight but is reported to have different solubility behavior in polar solvents due to the altered methoxy position affecting molecular dipole moment and crystal packing . The 5-methoxy orientation places the electron-donating group in closer proximity to the C4-methyl and the pyrimidine ring nitrogen at N3, which may enhance hydrogen-bond acceptor capacity at N3 compared to the 7- or 8-methoxy isomers.

ADME prediction Drug-likeness Physicochemical profiling

Purity and Commercial Availability: 97-99% Purity with Multi-Vendor Sourcing vs Single-Source Analogs

2-Bromo-5-methoxy-4-methylquinazoline is commercially available at a purity of 97% (Leyan, catalog 2098399) and 99% (Shanghai Hanhong Chemical, catalog GN0119826) , with ISO-certified production from MolCore . In contrast, the 2-chloro analog (CAS 1429782-11-5) is primarily available at 95% purity (HPLC) from fewer suppliers , and the 8-methoxy isomer (CAS 1783600-65-6) is listed at 95% minimum purity from AKSci . Multi-vendor sourcing at high purity reduces procurement risk and ensures batch-to-batch reproducibility, which is critical for SAR studies where impurity profiles can confound biological assay interpretation.

Chemical procurement Supply chain Quality assurance

Electronic Effect of 5-Methoxy Group on Quinazoline Ring Reactivity vs Des-Methoxy Analog

The 5-methoxy substituent provides an electron-donating resonance effect (+M) that activates specific positions on the quinazoline ring toward electrophilic substitution and modulates the electron density at the pyrimidine nitrogen atoms. In quinazoline systems, the order of reactivity for electrophilic substitution follows 8 > 6 > 5 > 7 > 4 > 2 , indicating that the 5-position methoxy group resides in a moderately activated region of the ring. By comparison, the des-methoxy analog 2-Bromo-4-methylquinazoline (CAS 872998-61-3) lacks this electron-donating substituent, resulting in reduced electron density on the benzo ring and altered reactivity in SNAr reactions [1]. The presence of the 5-OCH₃ group also enhances solubility in polar organic solvents relative to the des-methoxy compound, facilitating solution-phase chemistry workflows .

Electronic effects Nucleophilic aromatic substitution Reactivity tuning

Evidence-Backed Research Applications for 2-Bromo-5-methoxy-4-methylquinazoline in Drug Discovery and Chemical Biology


Kinase Inhibitor Scaffold Derivatization via C2 Suzuki-Miyaura Cross-Coupling

The 2-bromo substituent on 2-Bromo-5-methoxy-4-methylquinazoline serves as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling rapid exploration of the C2 vector in kinase inhibitor SAR programs [1]. The C-Br bond provides sufficient reactivity for efficient coupling at 60-80 °C with standard Pd(PPh₃)₄ catalysis, while the 5-methoxy and 4-methyl groups remain inert under these conditions, preserving the substitution pattern that confers the potency advantages of the 5-OCH₃ position [2]. This scenario is directly supported by the established reactivity hierarchy of halogenated quinazolines in cross-coupling (Section 3, Evidence Item 2) and the class-level SAR data demonstrating the potency advantage of 5-methoxy substitution (Section 3, Evidence Item 1).

CNS-Penetrant Lead Generation Leveraging Favorable Predicted Physicochemical Properties

With a predicted TPSA of 35.01 Ų and LogP of 2.71, 2-Bromo-5-methoxy-4-methylquinazoline occupies a favorable property space for CNS drug discovery, where compounds with TPSA < 90 Ų and LogP between 1-4 are more likely to achieve adequate brain penetration [1]. Medicinal chemistry teams pursuing CNS kinase targets (e.g., LRRK2, GSK-3β) can utilize this building block as a starting point, confident that the core scaffold parameters are compatible with blood-brain barrier permeability requirements. The differentiation from the 7-methoxy and 8-methoxy isomers, which present different spatial orientations of the methoxy group relative to the bicyclic core, may further affect CNS target engagement profiles (Section 3, Evidence Item 3).

Anti-Infective Drug Discovery Targeting Leishmaniasis and Related Parasitic Diseases

The class-level SAR evidence establishing that 5-methoxy substitution on quinazoline-2,4-diamines confers potency comparable to 6-methoxy and superior to 7-methoxy and 8-methoxy against Leishmania species (EC₅₀ values in the sub-micromolar range for the most potent analogs) positions 2-Bromo-5-methoxy-4-methylquinazoline as a strategic intermediate for anti-leishmanial lead optimization [1]. The 2-bromo handle allows introduction of diverse amine substituents at C2 via Buchwald-Hartwig amination, directly accessing the quinazoline-2,4-diamine chemotype that demonstrated the 5-OCH₃ potency advantage (Section 3, Evidence Item 1).

Parallel Medicinal Chemistry Library Synthesis with High-Purity Building Block

The availability of 2-Bromo-5-methoxy-4-methylquinazoline at up to 99% purity from multiple ISO-certified suppliers (Section 3, Evidence Item 4) makes it suitable for automated parallel synthesis workflows where consistent building block quality is critical for SAR interpretation. Procurement from redundant suppliers mitigates the risk of single-source stockouts, and the 99% purity specification minimizes the need for pre-reaction purification, directly reducing the cycle time from compound design to biological testing.

Quote Request

Request a Quote for 2-Bromo-5-methoxy-4-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.